4-Chloro-1-fluoro-2-isocyanatobenzene
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Overview
Description
4-Chloro-1-fluoro-2-isocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is used primarily in research settings, particularly in the field of proteomics . This compound is characterized by the presence of chloro, fluoro, and isocyanato functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chloro-1-fluoro-2-nitrobenzene with phosgene in the presence of a base, which results in the formation of the isocyanate group . The reaction conditions often require anhydrous solvents and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 4-Chloro-1-fluoro-2-isocyanatobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Major Products
Ureas and Carbamates: Formed by the reaction of the isocyanate group with amines and alcohols, respectively.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-1-fluoro-2-isocyanatobenzene is utilized in various scientific research applications:
Proteomics: Used as a reagent for labeling and modifying proteins to study their structure and function.
Organic Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl isocyanate: Similar in structure but lacks the fluoro group.
4-Fluorophenyl isocyanate: Similar but lacks the chloro group.
Uniqueness
4-Chloro-1-fluoro-2-isocyanatobenzene is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of a wide range of derivatives .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUGNQDGAZJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-31-5 |
Source
|
Record name | 4-chloro-1-fluoro-2-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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